molecular formula C13H10ClNO3 B6415689 Methyl 2-chloro-5-(5-hydroxypyridin-2-yl)benzoate CAS No. 1262011-03-9

Methyl 2-chloro-5-(5-hydroxypyridin-2-yl)benzoate

Cat. No.: B6415689
CAS No.: 1262011-03-9
M. Wt: 263.67 g/mol
InChI Key: IXJWTSLGSNOTRN-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(5-hydroxypyridin-2-yl)benzoate is an organic compound with a complex structure that includes both a benzoate and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-(5-hydroxypyridin-2-yl)benzoate typically involves the esterification of 2-chloro-5-(5-hydroxypyridin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in the pyridine ring can undergo oxidation to form a ketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products:

    Oxidation: Formation of 2-chloro-5-(5-oxopyridin-2-yl)benzoate.

    Reduction: Formation of 2-chloro-5-(5-hydroxypyridin-2-yl)benzyl alcohol.

    Substitution: Formation of 2-substituted-5-(5-hydroxypyridin-2-yl)benzoates.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(5-hydroxypyridin-2-yl)benzoate involves its interaction with specific molecular targets. The hydroxyl group in the pyridine ring can form hydrogen bonds with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

  • Methyl 2-chloro-4-(5-hydroxypyridin-2-yl)benzoate
  • Methyl 2-chloro-3-(5-hydroxypyridin-2-yl)benzoate

Comparison: Methyl 2-chloro-5-(5-hydroxypyridin-2-yl)benzoate is unique due to the position of the hydroxyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for specific applications.

Properties

IUPAC Name

methyl 2-chloro-5-(5-hydroxypyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)10-6-8(2-4-11(10)14)12-5-3-9(16)7-15-12/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJWTSLGSNOTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=NC=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692770
Record name Methyl 2-chloro-5-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-03-9
Record name Methyl 2-chloro-5-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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